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molecular formula C9H13NOS B8554823 [4-(Thiophen-3-yl)pyrrolidin-3-yl]methanol

[4-(Thiophen-3-yl)pyrrolidin-3-yl]methanol

Cat. No. B8554823
M. Wt: 183.27 g/mol
InChI Key: SWXORFHOLPJLTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06455548B2

Procedure details

To a solution of 6.1 g (24.5 mmol) of 1-allyl-3-(SR)-carbomethoxy-4-(RS)-(3-thienyl)pyrrolidine in 50 mL of TMF at 0° C. was added 49 mL (49 mmol) of a 1 M solution of lithium aluminum hydride in THF and the reaction was stirred at rt for 12 h. To the reaction mixture was then added 5 mL of water and 5 mL of 2N NaOH. The reaction mixture was extracted with ethyl acetate and the combined organic fractions were washed with sat'd NaCl solution, dried over Na2SO4, filtered and the filtrate was concentrated to give the title compound which was used without further purification. Mass spectrum (ESI) m/e=274 (M+1).
Name
1-allyl-3-(SR)-carbomethoxy-4-(RS)-(3-thienyl)pyrrolidine
Quantity
6.1 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([N:4]1[CH2:8][CH:7]([C:9]2[CH:13]=[CH:12][S:11][CH:10]=2)[CH:6]([C:14](OC)=[O:15])[CH2:5]1)C=C.[H-].[Al+3].[Li+].[H-].[H-].[H-].O.[OH-].[Na+]>C1COCC1>[OH:15][CH2:14][CH:6]1[CH:7]([C:9]2[CH:13]=[CH:12][S:11][CH:10]=2)[CH2:8][NH:4][CH2:5]1 |f:1.2.3.4.5.6,8.9|

Inputs

Step One
Name
1-allyl-3-(SR)-carbomethoxy-4-(RS)-(3-thienyl)pyrrolidine
Quantity
6.1 g
Type
reactant
Smiles
C(C=C)N1CC(C(C1)C1=CSC=C1)C(=O)OC
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
5 mL
Type
reactant
Smiles
O
Name
Quantity
5 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction was stirred at rt for 12 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The reaction mixture was extracted with ethyl acetate
WASH
Type
WASH
Details
the combined organic fractions were washed with sat'd NaCl solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
OCC1CNCC1C1=CSC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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